![molecular formula C16H15N5O3S2 B261937 N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B261937.png)
N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including the pharmaceutical industry. This compound belongs to the class of thienopyrimidines and has shown promising results in preclinical studies.
Wirkmechanismus
The exact mechanism of action of N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as thymidylate synthase and dihydrofolate reductase, which are essential for the growth and replication of cancer cells and bacteria.
Biochemical and Physiological Effects:
N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea has been shown to have various biochemical and physiological effects. It has been observed to inhibit the growth of cancer cells and reduce inflammation by suppressing the production of pro-inflammatory cytokines. Moreover, it has also demonstrated antibacterial activity by inhibiting the activity of certain bacterial enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea in lab experiments is its potential to inhibit the growth of cancer cells and bacteria. Moreover, it has also shown promising results in reducing inflammation. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea. One of the potential areas of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Moreover, further studies are needed to understand the exact mechanism of action and the potential side effects of this compound. Additionally, there is a need for more preclinical and clinical studies to evaluate the efficacy of N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea in the treatment of various diseases.
Synthesemethoden
The synthesis of N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea involves a multi-step process. The first step is the reaction of 2-mercapto-3-phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4-one with acetic anhydride to obtain 2-acetylthio-3-phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4-one. This intermediate is then reacted with methyl isocyanate to yield the final product, N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea.
Wissenschaftliche Forschungsanwendungen
N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea has been extensively studied for its potential applications in the treatment of various diseases, including cancer, bacterial infections, and inflammation. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Moreover, it has also demonstrated antibacterial activity against various strains of bacteria.
Eigenschaften
Produktname |
N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea |
|---|---|
Molekularformel |
C16H15N5O3S2 |
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
2-(3-amino-4-oxo-5-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide |
InChI |
InChI=1S/C16H15N5O3S2/c1-18-15(24)19-11(22)8-26-16-20-13-12(14(23)21(16)17)10(7-25-13)9-5-3-2-4-6-9/h2-7H,8,17H2,1H3,(H2,18,19,22,24) |
InChI-Schlüssel |
XFTMVOYQJNZNPX-UHFFFAOYSA-N |
SMILES |
CNC(=O)NC(=O)CSC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1N |
Kanonische SMILES |
CNC(=O)NC(=O)CSC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









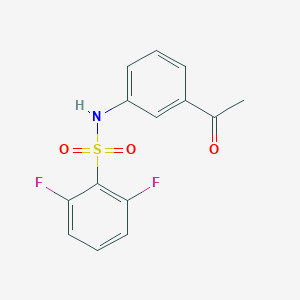
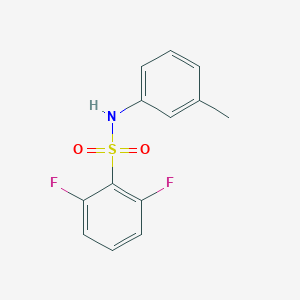
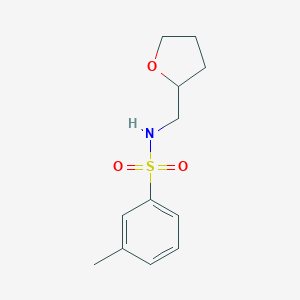
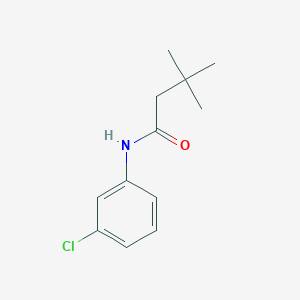
![1-[(2-Fluorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B261877.png)
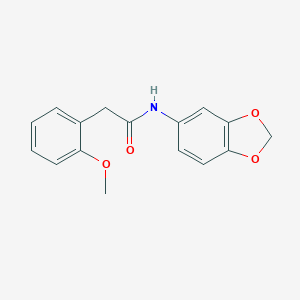

![3-cyclopentyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B261884.png)